1-Methyl-3-oxoindoline-2-carboxylic acid
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Overview
Description
1-Methyl-3-oxoindoline-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-3-oxoindoline-2-carboxylic acid can be synthesized through various methods. One common approach involves the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions . Another method includes the reaction of dihydrofuran with specific reagents to yield the desired indole derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-3-oxoindoline-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.
Substitution: Substitution reactions, particularly electrophilic substitution, are common due to the presence of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and sulfonyl chlorides are often employed.
Major Products Formed: The major products formed from these reactions include various substituted indole derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
1-Methyl-3-oxoindoline-2-carboxylic acid has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-3-oxoindoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can activate or inhibit enzymes involved in metabolic processes, leading to various biological effects. The compound’s structure allows it to bind to multiple receptors, influencing cellular functions and signaling pathways .
Comparison with Similar Compounds
Indole-3-acetic acid: A plant hormone with significant biological activities.
Indole-3-carboxylic acid: Known for its antimicrobial properties.
Indole-2-carboxylic acid: Studied for its potential therapeutic applications.
Uniqueness: 1-Methyl-3-oxoindoline-2-carboxylic acid stands out due to its unique structure, which imparts specific chemical and biological properties.
Properties
Molecular Formula |
C10H9NO3 |
---|---|
Molecular Weight |
191.18 g/mol |
IUPAC Name |
1-methyl-3-oxo-2H-indole-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO3/c1-11-7-5-3-2-4-6(7)9(12)8(11)10(13)14/h2-5,8H,1H3,(H,13,14) |
InChI Key |
VLXARFYUMXQCHV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(C(=O)C2=CC=CC=C21)C(=O)O |
Origin of Product |
United States |
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